rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans
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Overview
Description
rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans: is a cyclobutane derivative characterized by the presence of a bromomethyl group and a methoxy group on the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans typically involves the bromination of a suitable cyclobutane precursor. One common method is the bromination of 1-(hydroxymethyl)-3-methoxycyclobutane using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions: rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), anhydrous conditions.
Major Products Formed:
Substitution: Substituted cyclobutane derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted cyclobutane.
Scientific Research Applications
rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the methoxy group can participate in oxidation or reduction reactions. The molecular targets and pathways involved vary based on the specific reaction or application being studied.
Comparison with Similar Compounds
1-(Bromomethyl)-3-methoxycyclobutane: Similar structure but may differ in stereochemistry.
1-(Chloromethyl)-3-methoxycyclobutane: Similar structure with a chlorine atom instead of bromine.
1-(Hydroxymethyl)-3-methoxycyclobutane: Similar structure with a hydroxyl group instead of bromine.
Uniqueness: rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans is unique due to its specific stereochemistry and the presence of both bromomethyl and methoxy groups on the cyclobutane ring
Properties
CAS No. |
2091650-98-3 |
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Molecular Formula |
C6H11BrO |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
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